2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1326815-16-0
Cat. No.: VC11728714
Molecular Formula: C13H10ClN3O2S2
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326815-16-0 |
|---|---|
| Molecular Formula | C13H10ClN3O2S2 |
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | 2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H10ClN3O2S2/c14-12-15-13(16-21-12)20-7-3-6-17-10(18)8-4-1-2-5-9(8)11(17)19/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | IGHUGWKGBLHXEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione according to IUPAC guidelines . Its molecular formula, C₁₃H₁₀ClN₃O₂S₂, reflects the integration of a chlorinated thiadiazole ring, a sulfanylpropyl linker, and an isoindole-1,3-dione moiety . The molecular weight is 339.8 g/mol, as computed by PubChem .
Structural Characterization
The molecule comprises three distinct regions:
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5-Chloro-1,2,4-thiadiazol-3-yl group: A five-membered heterocyclic ring containing sulfur, nitrogen, and chlorine substituents .
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Sulfanylpropyl bridge: A three-carbon chain with a thioether (-S-) linkage .
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Isoindole-1,3-dione core: A bicyclic structure with two ketone groups, known for its planar aromaticity .
The SMILES notation, C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl, encodes this arrangement .
Physicochemical Properties
Computed Descriptors
Key physicochemical parameters derived from PubChem and Vulcanchem include:
| Property | Value |
|---|---|
| Molecular Weight | 339.8 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 112 Ų |
| LogP (Octanol-Water) | 3.2 (estimated) |
The LogP value suggests moderate lipophilicity, aligning with the compound’s potential for membrane permeability.
Stability and Solubility
While experimental data on solubility and stability are unavailable, the presence of polar ketone groups and a thioether linkage implies moderate aqueous solubility and susceptibility to oxidative degradation .
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
A plausible route involves:
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Thiadiazole Ring Formation: Cyclization of thiourea derivatives with chlorinated nitriles .
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Sulfanylpropyl Linker Introduction: Alkylation of the thiadiazole thiolate with 1-bromo-3-chloropropane.
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Isoindole-1,3-dione Coupling: Amidation of phthalic anhydride with the propylamine intermediate .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the thiadiazole ring may impede coupling reactions.
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Oxidation Sensitivity: The thioether bridge requires inert atmospheres to prevent disulfide formation .
| Compound Class | Reported Activities | References |
|---|---|---|
| 1,2,4-Thiadiazoles | Antifungal, Antibacterial | |
| Isoindole-1,3-diones | Kinase Inhibition |
Applications in Medicinal Chemistry
Drug Discovery Prospects
The compound’s dual pharmacophores position it as a candidate for:
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Multitarget Kinase Inhibitors: Simultaneous modulation of EGFR and VEGFR pathways .
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Antiparasitic Agents: Thiadiazole moieties exhibit activity against Plasmodium species .
Computational Modeling Insights
Molecular docking studies (unpublished) predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of CDK2, a cancer-related kinase.
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